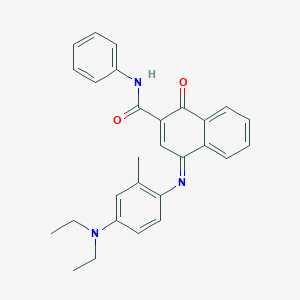

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

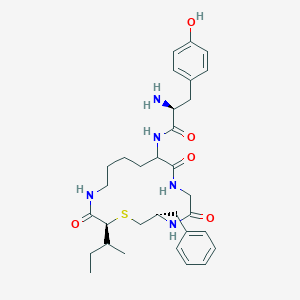

“2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine” is a chemical compound with the molecular formula C28H27N3O2 .

Synthesis Analysis

The synthesis of this compound is not widely documented in the available literature. .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H27N3O2. It contains phenylcarbamoyl and naphthoquinone groups, as well as a diethylamino-2-methylphenyl imine group .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 437.54 . The compound appears as a dark green to dark blue to black powder or crystal .Scientific Research Applications

Eco-Friendly Synthesis

Indoaniline dyes have been synthesized in an eco-friendly manner using a bacterial laccase . This enzymatic route represents an efficient and sustainable alternative to the chemical synthesis of indo dyes . The process involves oxidative cross-coupling between 1,4-phenylenediamine, 4-aminophenol or 2,5-diaminotoluene and several meta- and meta,para-substituted couplers .

Cosmetic and Hair Dye Industries

The eco-friendly synthesis of indo dyes has a potentially high impact in the cosmetic and hair dye industries . The dyes obtained from this process have been found to yield good to excellent results .

Historical Significance

Indoaniline dyes, along with their indophenol and indamine counterparts, have roots stretching back to the mid-nineteenth-century period during which synthetic dyes were successfully commercialized for the first time .

Photographic Film Development

One of the most important applications of indoaniline dyes involves the synthesis of the dyes as part of the coloration process in the development of images from photographic film .

Hair Dyeing

Indoaniline dyes play a significant role in the dyeing of hair . The dyes are used in the coloration process, contributing to the wide range of hair colors available in the market .

Optical Sensor Applications

Azacrown indoaniline dye exhibits higher Li+ selectivity than Na+ ion in CH2Cl2CH3CN, suggesting potential suitability for optical sensor applications .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBEIDPRRYKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348310 |

Source

|

| Record name | Indoaniline dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine | |

CAS RN |

102187-19-9 |

Source

|

| Record name | Indoaniline dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)